2,6-Difluoroaniline

Vue d'ensemble

Description

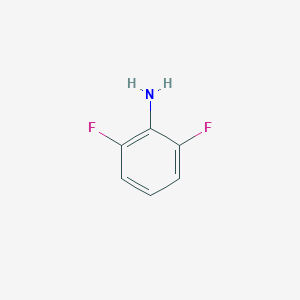

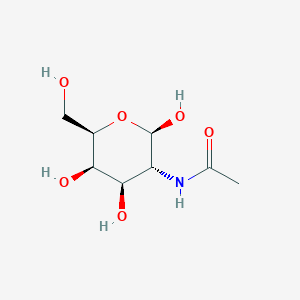

2,6-Difluoroaniline is a compound with the molecular formula C6H5F2N . It is used as an intermediate in the manufacture of a variety of chemical products including dyes, pharmaceuticals, and agricultural chemicals . It is also an important raw material and intermediate used in organic synthesis .

Synthesis Analysis

2,6-Difluoroaniline can be prepared from 1,2,3-trichlorobenzene by partial fluorine exchange to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, amination of the chloro substituents, and separation of the desired product from the isomeric 2,3-difluoroaniline . By incorporating a selective reduction into the process immediately after the partial fluorine exchange, the undesirable 2,3-difluorochlorobenzene is converted into valuable ortho-difluorobenzene and the 2,3-difluoroaniline isomer is avoided .Molecular Structure Analysis

The molecular weight of 2,6-Difluoroaniline is 129.11 g/mol . The IUPAC name for this compound is 2,6-difluoroaniline . The InChI key is ODUZJBKKYBQIBX-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Difluoroaniline are not detailed in the search results, it is known that this compound is used as an intermediate in various chemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agricultural chemicals .Physical And Chemical Properties Analysis

2,6-Difluoroaniline has a density of 1.3±0.1 g/cm³ . It has a boiling point of 154.0±0.0 °C at 760 mmHg . The vapour pressure is 3.2±0.2 mmHg at 25°C . The compound has a flash point of 43.3±0.0 °C .Applications De Recherche Scientifique

Synthesis of Herbicidal Compounds

2,6-Difluoroaniline is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound . This suggests its potential use in the development of new herbicides.

Inhibitors of p38α Kinase

This compound is also used in the synthesis of a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase . p38α kinase is a protein involved in cellular responses to stress and inflammation, so these inhibitors could have potential applications in treating diseases related to these processes.

Active Pharmaceutical Intermediates

2,6-Difluoroaniline is used in the synthesis of substituted phenylthiomorpholine dioxide, an active pharmaceutical intermediate . This indicates its role in the production of various pharmaceuticals.

Organic Synthesis

As a fluorinated building block, 2,6-Difluoroaniline is used in organic synthesis . Its unique structure can be leveraged to create a wide range of complex organic compounds.

Agrochemicals

Given its use in the synthesis of herbicidal compounds, it’s likely that 2,6-Difluoroaniline has broader applications in the production of agrochemicals .

Dyestuff

2,6-Difluoroaniline is also used in the production of dyestuff . The presence of the amino group (-NH2) in its structure suggests that it can bind to various types of fabrics, making it useful in the creation of dyes.

Safety and Hazards

2,6-Difluoroaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

2,6-Difluoroaniline is a chemical compound used in the synthesis of various pharmaceuticals and pesticides . .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting that it likely interacts with its targets through chemical reactions to form new compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating that it likely participates in the biochemical pathways of these compounds .

Result of Action

It is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .

Action Environment

The action, efficacy, and stability of 2,6-Difluoroaniline can be influenced by various environmental factors. For example, its stability can be affected by temperature, light, and pH. Its efficacy can be influenced by the presence of other chemicals in the environment .

Propriétés

IUPAC Name |

2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZJBKKYBQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073350 | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoroaniline | |

CAS RN |

5509-65-9 | |

| Record name | 2,6-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5509-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5509-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943G3H8895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,6-Difluoroaniline in chemical synthesis?

A1: 2,6-Difluoroaniline serves as a valuable building block for various chemical syntheses. It's a key precursor in producing pharmaceuticals like the oxazolidinone antibacterial agent, PNU-288034. [] It's also employed in synthesizing novel phenoxyimine ligands, incorporating a difluorovinylbiphenyl group through Suzuki coupling reactions. [] Additionally, it's used in the preparation of 4-Bromo-2,6-Difluorobenzonitrile, an essential intermediate in organic synthesis. []

Q2: What is a prominent use of 2,6-Difluoroaniline in materials science?

A2: 2,6-Difluoroaniline is a key component in creating specialized polymers. For instance, it plays a crucial role in synthesizing novel poly(fluorinated imide)s containing naphthalene pendant groups, showing potential for advanced material applications. []

Q3: How is 2,6-Difluoroaniline utilized in the development of catalysts?

A3: 2,6-Difluoroaniline acts as a building block for creating ligands used in catalysts. A notable example is its incorporation into a phenoxyimine ligand, which, upon activation with MAO, demonstrates high activity in living olefin polymerization reactions. These catalysts efficiently produce ultra-high molecular weight polyethylene and atactic polypropylene with low polydispersity. []

Q4: Can you explain the significance of 2,6-Difluoroaniline in the context of hydrosilylation reactions?

A4: Research indicates that 2,6-Difluoroaniline, alongside its fluorinated derivatives, can undergo hydrosilylation reactions with hydrosilanes like triethoxysilane (TES) and 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) in the presence of a platinum catalyst (Pt-PMVS). These reactions yield silylated products, with varying selectivity influenced by the degree of fluorination on the aniline ring. []

Q5: What are the established methods for synthesizing 2,6-Difluoroaniline?

A5: Several methods exist for synthesizing 2,6-Difluoroaniline. One approach involves a multi-step process starting with 1,2,3-trichlorobenzene, which undergoes fluorination, selective reduction, and amination to yield the desired product. [] Another method utilizes 2,6-dichlorobenzonitrile, converting it through fluorination, hydrolysis, and Hofmann rearrangement. [] A third route involves the oxidation of 2,6-difluoroaniline to 2,6-difluoro-p-benzoquinone, which can then be further derivatized. []

Q6: How does the structure of 2,6-Difluoroaniline contribute to its reactivity?

A6: The presence of two fluorine atoms at the 2 and 6 positions of the aniline ring significantly influences the reactivity of 2,6-Difluoroaniline. These electron-withdrawing fluorine atoms impact the electron density of the aromatic ring, affecting its participation in electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the fluorine atoms can hinder reactions at the ortho positions, potentially directing reactions to the para position.

Q7: Are there any known spectroscopic data available for characterizing 2,6-Difluoroaniline?

A7: Yes, 2,6-Difluoroaniline can be characterized using spectroscopic techniques. Researchers often employ Infrared spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to confirm its structure and analyze its properties. [, , ]

Q8: Is there research on the potential environmental impacts of 2,6-Difluoroaniline?

A8: While the provided research papers don't delve into the specific environmental impacts of 2,6-Difluoroaniline, it's crucial to acknowledge that as with many chemicals, careful consideration of its environmental fate and potential effects is essential.

Q9: Has the solubility of 2,6-Difluoroaniline been studied?

A9: The solubility of 2,6-Difluoroaniline has been mentioned in the context of its use in chemical reactions. For instance, it's noted to be slightly soluble in water but exhibits solubility in solvents like ether and acetone. []

Q10: What analytical methods are commonly used for quantifying 2,6-Difluoroaniline?

A10: Although specific details on analytical methods for quantifying 2,6-Difluoroaniline are not extensively discussed in the provided papers, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed, especially when assessing the purity of synthesized 2,6-Difluoroaniline. []

Q11: What is the molecular formula and weight of 2,6-Difluoroaniline?

A11: The molecular formula for 2,6-Difluoroaniline is C6H5F2N, and its molecular weight is 129.10 g/mol.

Q12: What is the significance of the position of fluorine atoms in the benzene ring of 2,6-Difluoroaniline?

A12: The fluorine atoms in 2,6-Difluoroaniline are located at the ortho positions relative to the amino group. This specific arrangement is crucial as it influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atoms deactivates the ring, making it less susceptible to electrophilic attack.

Q13: Has the second virial coefficient of poly(2,6-difluoroaniline) been investigated?

A13: Yes, there have been studies on the second virial coefficient of poly(2,6-difluoroaniline). This research area focuses on understanding the polymer's behavior in solution and how it interacts with solvents. []

Q14: Are there studies on the oxidation of 2,6-Difluoroaniline?

A14: Yes, research has explored the oxidation of 2,6-Difluoroaniline. One study demonstrated that peroxybenzoic acid in chloroform can oxidize 2,6-Difluoroaniline and similar primary amines into their corresponding nitroso-compounds. []

Q15: Can 2,6-Difluoroaniline be used to synthesize heterocyclic compounds?

A15: Yes, treating 2,6-Difluoroaniline with sodium azide leads to the formation of 4-fluoro-2,1,3-benzoxadiazole. Further nitration of this compound results in the 7-nitro derivative, showcasing its utility in constructing heterocyclic systems. []

Q16: What is the role of 2,6-Difluoroaniline in ophthalmic lens polymers?

A16: Research has investigated the incorporation of 2,6-Difluoroaniline as an additive in ophthalmic lens polymers. The findings suggest that it can be used effectively for creating UV-blocking ophthalmic contact lenses due to its impact on the optical transmittance properties of the polymer. []

Q17: Has 2,6-Difluoroaniline been explored in the context of drug-transporter interactions?

A17: While the provided research articles don't directly address drug-transporter interactions involving 2,6-Difluoroaniline, this aspect might be relevant for compounds derived from it, especially in pharmaceutical applications where understanding drug absorption, distribution, and elimination is crucial.

Q18: What are the potential alternatives or substitutes for 2,6-Difluoroaniline in various applications?

A18: The choice of alternatives or substitutes for 2,6-Difluoroaniline depends on the specific application. For instance, in polymer chemistry, other fluorinated anilines or aromatic amines with different substitution patterns might offer similar properties or enable fine-tuning of desired characteristics.

Q19: What are the key research infrastructure and resources essential for advancing our understanding of 2,6-Difluoroaniline?

A19: Further exploration of 2,6-Difluoroaniline would benefit from access to advanced research infrastructure and resources, including:

Q20: How has the research on 2,6-Difluoroaniline evolved?

A22: The research on 2,6-Difluoroaniline has evolved from its initial synthesis and characterization towards exploring its applications in diverse fields. Early studies focused on its preparation and fundamental properties. [, ] Over time, researchers recognized its potential as a building block in pharmaceutical research, leading to its use in developing antibacterial agents. [] Concurrently, its incorporation into polymers and catalysts broadened its scope in material science. [, ]

Q21: What are the potential cross-disciplinary applications and synergies involving 2,6-Difluoroaniline?

A23: Given its versatile nature, 2,6-Difluoroaniline holds promise for various cross-disciplinary applications. Its use in developing ophthalmic lenses highlights its relevance in biomaterials. [] Combining its expertise in polymer chemistry with biomedical engineering could lead to innovative biocompatible materials. Synergies between synthetic chemistry and computational modeling can further optimize its structure for targeted applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)

![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)